4-(3-Formylphenyl)benzoesäure
Übersicht
Beschreibung
BIBF-1202 ist ein Carboxylat-Metabolit von Nintedanib, einem niedermolekularen Tyrosinkinase-Inhibitor. Nintedanib wird zur Behandlung der idiopathischen Lungenfibrose, der systemischen Sklerose-assoziierten interstitiellen Lungenerkrankung und des nicht-kleinzelligen Lungenkrebses eingesetzt. BIBF-1202 wird aus Nintedanib durch intrazelluläre Esterasen gebildet und behält einen Teil der pharmakologischen Aktivität seiner Muttersubstanz .
Herstellungsmethoden
BIBF-1202 wird durch hydrolytische Ester-Spaltung von Nintedanib synthetisiert. Diese Reaktion wird durch Esterasen katalysiert, vor allem in der Leber. Das resultierende freie Säuremolekül, BIBF-1202, wird dann durch Uridin-5′-diphospho-glucuronosyltransferase (UGT)-Enzyme zu BIBF-1202-Glucuronid glucuronidiert . Industrielle Produktionsmethoden für BIBF-1202 umfassen die großtechnische Synthese von Nintedanib, gefolgt von dessen enzymatischer Hydrolyse und anschließender Reinigung .
Wissenschaftliche Forschungsanwendungen
BIBF-1202 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tyrosine kinase inhibitors and their metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and fibrotic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Mode of Action
It’s known that the compound has antioxidant activity in vitro , suggesting it may interact with reactive oxygen species or related targets.
Result of Action
4-(3-formylphenyl)benzoic Acid has been shown to have antioxidant activity in vitro . It can protect against hydrogen peroxide-induced lipid peroxidation , suggesting it may have a protective role in oxidative stress conditions.
Vorbereitungsmethoden
BIBF-1202 is synthesized through the hydrolytic ester cleavage of nintedanib. This reaction is catalyzed by esterases, primarily in the liver. The resulting free acid moiety, BIBF-1202, is then glucuronidated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes to form BIBF-1202 glucuronide . Industrial production methods for BIBF-1202 involve the large-scale synthesis of nintedanib followed by its enzymatic hydrolysis and subsequent purification .
Analyse Chemischer Reaktionen
BIBF-1202 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: BIBF-1202 kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können BIBF-1202 in seine entsprechenden Alkohol-Derivate umwandeln.
Substitution: BIBF-1202 kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
BIBF-1202 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Tyrosinkinase-Inhibitoren und ihren Metaboliten verwendet.
Biologie: Untersucht wird seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und Apoptose.
Medizin: Untersucht wird sein potenzielles therapeutisches Potenzial bei verschiedenen Krankheiten, darunter Krebs und fibrotische Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt und als Standard in der analytischen Chemie
Wirkmechanismus
BIBF-1202 entfaltet seine Wirkung durch die Hemmung mehrerer Rezeptor-Tyrosinkinasen (RTKs) und Nicht-Rezeptor-Tyrosinkinasen (nRTKs). Es zielt auf vaskuläre endotheliale Wachstumsfaktor-Rezeptoren (VEGFR), Blutplättchen-abgeleitete Wachstumsfaktor-Rezeptoren (PDGFR) und Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR). Durch die Blockierung dieser Signalwege hemmt BIBF-1202 die Angiogenese, das Tumorwachstum und die Metastasierung .
Vergleich Mit ähnlichen Verbindungen
BIBF-1202 ähnelt anderen Tyrosinkinase-Inhibitoren wie Sorafenib und Sunitinib. Es ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere RTKs und nRTKs zu hemmen. Diese Breitbandaktivität macht BIBF-1202 besonders wirksam bei der Behandlung komplexer Krankheiten wie Krebs und Fibrose. Ähnliche Verbindungen umfassen:
Sorafenib: Hemmt VEGFR, PDGFR und RAF-Kinasen.
Sunitinib: Hemmt VEGFR, PDGFR und KIT-Kinasen.
Axitinib: Hemmt VEGFR und PDGFR .
Biologische Aktivität
4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-(3-Formylphenyl)benzoic acid is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.
The biological activity of 4-(3-formylphenyl)benzoic acid is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of 4-(3-formylphenyl)benzoic acid and its derivatives. For instance:
- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .
- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.
Anti-inflammatory and Anticancer Activities
Research has indicated that 4-(3-formylphenyl)benzoic acid may possess anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.
Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various derivatives of 4-(3-formylphenyl)benzoic acid against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .
Study 2: Anti-inflammatory Potential
In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with 4-(3-formylphenyl)benzoic acid. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Data Summary
Activity | MIC (µg/mL) | Notes |
---|---|---|
Antimicrobial | 1.56 | Effective against A. baumannii |
Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |
Anticancer | N/A | Inhibits cancer cell growth |
Eigenschaften
IUPAC Name |
4-(3-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383350 | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222180-23-6 | |
Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.